2-(3,5-diethyl-1H-pyrazol-1-yl)phenol
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Overview
Description
Preparation Methods
The synthesis of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol involves the reaction of 3,5-diethyl-1H-pyrazole with phenol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-diethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
2-(3,5-diethyl-1H-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:
2-(3,5-dimethyl-1H-pyrazol-1-yl)phenol: This compound has similar structural features but with methyl groups instead of ethyl groups, leading to different chemical and biological properties.
2-(3,5-diethyl-1H-pyrazol-1-yl)aniline: This compound has an aniline group instead of a phenol group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,5-diethylpyrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-7-5-6-8-13(12)16/h5-9,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRTWWMTOMHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=CC=CC=C2O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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